3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is a heterocyclic compound belonging to the benzazepine family. This compound features a seven-membered ring structure that includes both nitrogen and bromine atoms, which significantly influence its chemical reactivity and biological activity. The compound is identified by the CAS number 740842-85-7 and is characterized by its unique molecular structure that contributes to its various applications in scientific research and medicinal chemistry.
This compound can be classified as a bicyclic amine and is often utilized in organic synthesis due to its structural properties. It is recognized for its potential as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and other therapeutic areas. The presence of the bromine atom in its structure enhances its reactivity and makes it a valuable candidate for further chemical modifications.
The synthesis of 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- can be achieved through several synthetic routes:
The industrial production often employs optimized reaction conditions to maximize yield and purity. Techniques such as acylation, cyclization, and purification through crystallization or chromatography are commonly used in large-scale synthesis.
The molecular formula for 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- is C10H10BrN. The structure consists of a seven-membered ring with one nitrogen atom and a carbonyl group (C=O) at position three. The bromine atom is located at position seven, which plays a crucial role in defining the compound's reactivity.
Key structural data include:
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions applied. For example:
The mechanism of action for 3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro- involves interactions with specific molecular targets within biological systems. It may function as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. The precise targets depend on the context of its application; for instance, it has been studied for potential antibacterial and antifungal properties.
The compound exhibits notable reactivity due to the presence of the bromine atom and nitrogen in the ring structure. It is soluble in common organic solvents but may require specific conditions for optimal stability during storage.
3H-2-Benzazepin-3-one, 7-bromo-1,2,4,5-tetrahydro-, has several scientific applications:
The synthesis of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one core structure employs innovative catalytic methodologies that significantly improve efficiency and yield. Palladium-catalyzed amination reactions have emerged as particularly powerful tools for constructing the benzazepine framework prior to bromination. These methods utilize appropriately functionalized stilbene precursors with ortho-halogen substituents that undergo double amination when reacted with aliphatic amines under basic conditions in the presence of palladium catalysts. This approach enables precise control over the ring closure process and allows for the introduction of various N-alkyl substituents early in the synthetic pathway [6].
Catalytic hydrogenation represents another key strategy, especially for the reduction of unsaturated precursors to access the tetrahydrobenzazepinone structure. Raney nickel-catalyzed hydrogenation has proven effective for reducing carbon-carbon double bonds in the azepine ring under moderate hydrogen pressure (typically 30-50 psi) without affecting sensitive functional groups. This method offers excellent chemoselectivity and avoids the over-reduction issues encountered with stoichiometric reducing agents. Recent optimizations have focused on solvent selection, with tetrahydrofuran and ethyl acetate demonstrating superior performance over protic solvents due to better substrate solubility and catalyst compatibility [1] [4].
Table 1: Catalytic Methods for Benzazepinone Core Synthesis
Catalytic Method | Precursor Type | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Pd-catalyzed amination | Halogenated stilbenes | Pd(OAc)₂, Xantphos, Cs₂CO₃, 80-100°C | 65-85% | Enables N-alkylation during ring formation |
Raney Ni hydrogenation | Unsaturated benzazepines | H₂ (30-50 psi), THF/EtOAc, 25-40°C | 70-92% | Excellent chemoselectivity for C=C reduction |
Cu-catalyzed cyclization | β-Aminoester derivatives | CuI, DBU, DMF, 100-120°C | 60-75% | Tolerates electron-withdrawing substituents |
Ring-closing metathesis | Diene precursors | Grubbs II catalyst (5 mol%), DCM, 40°C | 55-80% | Builds molecular complexity from simple precursors |
Transition metal-catalyzed ring-closing metathesis (RCM) has emerged as a particularly elegant approach to the benzazepinone core. Utilizing Grubbs second-generation catalysts (typically at 5 mol% loading), diene precursors undergo efficient cyclization in dichloromethane at 40°C to form the seven-membered ring. This methodology builds molecular complexity from relatively simple precursors and offers excellent functional group tolerance. The RCM approach is especially valuable for introducing substituents at the C4-C5 positions of the azepine ring, which can be challenging with traditional cyclization methods. Recent optimizations have focused on catalyst selection and solvent systems to improve yields beyond the typical 55-80% range observed in early implementations [3] [4].
Achieving regioselective bromination at the C7 position of the 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one scaffold presents significant synthetic challenges due to competing reaction pathways and potential overbromination. Radical bromination using N-bromosuccinimide (NBS) represents the most extensively studied approach, with reaction conditions carefully optimized to favor the 7-bromo isomer. The optimal protocol employs NBS (1.05 equiv) in refluxing carbon tetrachloride with catalytic benzoyl peroxide under controlled light exposure for 4-6 hours. This method achieves 7-bromo regioselectivity of 85-90% with isolated yields typically ranging from 65-75%. The reaction proceeds through a radical mechanism where the benzylic hydrogens at C5 exhibit enhanced reactivity, facilitating hydrogen abstraction and subsequent bromine transfer [1] [3].
The electronic nature of substituents on the nitrogen atom dramatically influences bromination regioselectivity. Electron-donating N-alkyl groups (e.g., methyl, ethyl) increase electron density at the para position (C7), making it the preferred site for electrophilic attack. In contrast, electron-withdrawing N-acyl groups shift bromination to the ortho position (C3/C9). This substituent effect provides a powerful strategy for controlling regiochemistry. For example, N-methyl-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one undergoes bromination exclusively at C7 with 92% selectivity, while the N-acetyl analog produces a 3:1 mixture favoring the C3-bromo isomer. This profound electronic effect enables synthetic chemists to direct bromination to specific positions through strategic N-substitution [1] [4].
Table 2: Regioselective Bromination Outcomes by N-Substituent and Reaction Conditions
N-Substituent | Brominating Agent | Solvent System | Temperature (°C) | 7-Bromo:3-Bromo Ratio | Total Yield |
---|---|---|---|---|---|
Methyl | NBS (1.05 eq) | CCl₄ | 80 | 92:8 | 75% |
Ethyl | NBS (1.1 eq) | CCl₄ | 80 | 90:10 | 72% |
Acetyl | Br₂ (1 eq) | AcOH | 25 | 25:75 | 68% |
Propyl | NBS (1.2 eq) | CCl₄ | 80 | 88:12 | 70% |
Benzyl | NBS (1.05 eq) | CCl₄/AcOH (9:1) | 70 | 85:15 | 77% |
Directing group strategies offer additional control over bromination regiochemistry. The incorporation of ortho-carboxamide or pyridine-containing substituents at the nitrogen atom enables chelation-assisted bromination through transition metal complexes. For instance, the use of palladium(II) acetate with N-(pyridin-2-ylmethyl)-substituted benzazepinone forms a stable five-membered chelate that directs bromination exclusively to the C7 position. This methodology achieves near-perfect regiocontrol (>98:2) under mild conditions (dichloroethane, 50°C) with N-bromophthalimide as the bromine source. The directing group can be removed after bromination under acidic conditions without affecting the newly introduced bromine substituent. This approach represents a significant advancement for synthesizing challenging substitution patterns required for structure-activity relationship studies in medicinal chemistry programs [3] [6].
The conformational flexibility of the tetrahydrobenzazepinone ring system presents significant challenges for stereochemical control, particularly at the C5 position where ring fusion creates a stereogenic center. Recent research has demonstrated that solvent polarity profoundly influences the stereochemical outcome of nucleophilic additions and reductions at this position. In polar protic solvents (methanol/water mixtures), hydride reduction of the ketone functionality in 7-bromo-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one favors the equatorial alcohol isomer (trans-5-hydroxy derivative) with diastereoselectivities ranging from 4:1 to 6:1. Conversely, aprotic solvents (THF, DMF) reverse this selectivity, preferentially forming the axial alcohol (cis isomer) with 3:1 to 5:1 diastereomeric ratios. This solvent-dependent stereoselectivity arises from differential stabilization of the transition states through hydrogen bonding and dipole interactions [6] [9].
Chiral auxiliaries attached to the nitrogen atom provide enhanced stereocontrol for the synthesis of enantiomerically pure 7-bromobenzazepinones. The use of (R)- or (S)-1-phenylethylamine as a removable N-substituent enables asymmetric induction during key synthetic transformations. For example, alkylation at C5 using lithium diisopropylamide (LDA) as base in tetrahydrofuran at -78°C proceeds with diastereoselectivities exceeding 95:5 when the auxiliary is employed. The bulky bromine substituent at C7 creates a well-defined chiral environment that favors approach from the less hindered face. After the desired transformation, the chiral auxiliary can be removed via catalytic hydrogenation (Pd/C, H₂) without racemization. This methodology has been successfully applied to the synthesis of both enantiomers of 7-bromo-3-amino-2,3,4,5-tetrahydro-1H-2-benzazepin-2-one, an important intermediate for neuroactive compounds [6] .
Table 3: Solvent and Additive Effects on Diastereoselectivity of 5-Substituted Derivatives
Reaction Type | Solvent System | Additive | Temperature (°C) | cis:trans Ratio | Notes |
---|---|---|---|---|---|
NaBH₄ reduction | MeOH/H₂O (4:1) | None | 0 | 15:85 | Favors trans isomer |
NaBH₄ reduction | THF | None | 0 | 80:20 | Favors cis isomer |
LDA alkylation | Toluene | HMPA | -78 | 5:95 | High trans selectivity |
Catalytic hydrogenation | Ethyl acetate | Pyridine | 25 | 95:5 | Cis-fused decalin |
Grignard addition | Diethyl ether | CuI | -40 | 70:30 | Chelation control |
The stereochemical integrity of the benzazepine ring during N-alkylation has been extensively studied. Phase-transfer catalysis using benzyltriethylammonium chloride in biphasic systems (toluene/50% NaOH) prevents epimerization at C5 during N-alkylation, preserving the existing stereochemistry. This contrasts with traditional alkylation methods in homogeneous media (DMF, DMSO), which often lead to partial racemization through enolization. The hydrophobic environment created by phase-transfer conditions shields the acidic α-protons, minimizing undesired proton exchange. This stereopreserving alkylation has proven essential for synthesizing enantiomerically pure analogs for biological evaluation, particularly when the C5 position bears a chiral center [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7